molecular formula C100H135N21O22 B12363528 H-Gly-Trp-Glu-Ala-Leu-Lys-Tyr-Leu-Trp-Asn-Leu-Leu-Gln-Tyr-Trp-OH

H-Gly-Trp-Glu-Ala-Leu-Lys-Tyr-Leu-Trp-Asn-Leu-Leu-Gln-Tyr-Trp-OH

Cat. No.: B12363528
M. Wt: 1983.3 g/mol
InChI Key: COBGJWRODOCSTQ-ITLGPZOXSA-N
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Description

The compound H-Gly-Trp-Glu-Ala-Leu-Lys-Tyr-Leu-Trp-Asn-Leu-Leu-Gln-Tyr-Trp-OH is a peptide composed of 15 amino acids. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Gly-Trp-Glu-Ala-Leu-Lys-Tyr-Leu-Trp-Asn-Leu-Leu-Gln-Tyr-Trp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS protocol. These machines can produce large quantities of peptides with high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Gly-Trp-Glu-Ala-Leu-Lys-Tyr-Leu-Trp-Asn-Leu-Leu-Gln-Tyr-Trp-OH can undergo various chemical reactions, including:

    Oxidation: Peptides can be oxidized to form disulfide bonds between cysteine residues.

    Reduction: Disulfide bonds can be reduced to free thiol groups.

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are common reducing agents.

    Substitution: Various reagents, depending on the specific substitution desired.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield peptides with free thiol groups.

Scientific Research Applications

Peptides like H-Gly-Trp-Glu-Ala-Leu-Lys-Tyr-Leu-Trp-Asn-Leu-Leu-Gln-Tyr-Trp-OH have numerous applications in scientific research:

    Chemistry: Used as model compounds to study peptide synthesis and reactions.

    Biology: Serve as tools to investigate protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.

    Medicine: Potential therapeutic agents for diseases such as cancer, diabetes, and neurodegenerative disorders.

    Industry: Utilized in the development of diagnostic assays, biosensors, and as components in drug delivery systems.

Mechanism of Action

The mechanism of action of peptides like H-Gly-Trp-Glu-Ala-Leu-Lys-Tyr-Leu-Trp-Asn-Leu-Leu-Gln-Tyr-Trp-OH depends on their specific sequence and structure. These peptides can interact with various molecular targets, including:

    Receptors: Binding to cell surface receptors to modulate signaling pathways.

    Enzymes: Acting as substrates or inhibitors of enzymes.

    Proteins: Interacting with other proteins to influence their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • H-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-Gly-OH
  • H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln-(diacid-gamma-Glu-(AEEA)2-Lys)-Ala-Phe-Val-Gln-Trp-Leu-Ile-Ala-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-NH2

Uniqueness

The uniqueness of H-Gly-Trp-Glu-Ala-Leu-Lys-Tyr-Leu-Trp-Asn-Leu-Leu-Gln-Tyr-Trp-OH lies in its specific sequence, which determines its structure, function, and interactions with other molecules. This peptide’s unique sequence allows it to be used in specialized applications that other peptides may not be suitable for.

Properties

Molecular Formula

C100H135N21O22

Molecular Weight

1983.3 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C100H135N21O22/c1-52(2)38-73(113-87(129)56(9)108-88(130)72(34-36-86(127)128)112-97(139)79(109-85(126)48-102)44-59-49-105-67-21-13-10-18-64(59)67)91(133)110-70(24-16-17-37-101)89(131)117-77(42-57-25-29-62(122)30-26-57)95(137)115-76(41-55(7)8)94(136)119-80(45-60-50-106-68-22-14-11-19-65(60)68)98(140)120-81(47-84(104)125)99(141)116-75(40-54(5)6)93(135)114-74(39-53(3)4)92(134)111-71(33-35-83(103)124)90(132)118-78(43-58-27-31-63(123)32-28-58)96(138)121-82(100(142)143)46-61-51-107-69-23-15-12-20-66(61)69/h10-15,18-23,25-32,49-56,70-82,105-107,122-123H,16-17,24,33-48,101-102H2,1-9H3,(H2,103,124)(H2,104,125)(H,108,130)(H,109,126)(H,110,133)(H,111,134)(H,112,139)(H,113,129)(H,114,135)(H,115,137)(H,116,141)(H,117,131)(H,118,132)(H,119,136)(H,120,140)(H,121,138)(H,127,128)(H,142,143)/t56-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-/m0/s1

InChI Key

COBGJWRODOCSTQ-ITLGPZOXSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)CN

Origin of Product

United States

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